1-Chroman-3-YL-piperazine
Description
1-Chroman-3-yl-piperazine is a piperazine derivative characterized by a chroman (benzodihydrofuran) moiety attached to the piperazine ring at the 3-position. Chroman-based piperazines are of interest in medicinal chemistry due to their structural similarity to serotonin receptor ligands, particularly those targeting 5-HT1A and 5-HT2A receptors .
Properties
Molecular Formula |
C13H18N2O |
|---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
1-(3,4-dihydro-2H-chromen-3-yl)piperazine |
InChI |
InChI=1S/C13H18N2O/c1-2-4-13-11(3-1)9-12(10-16-13)15-7-5-14-6-8-15/h1-4,12,14H,5-10H2 |
InChI Key |
OJIQXKAKXURCGH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2CC3=CC=CC=C3OC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chroman-3-YL-piperazine can be synthesized through various synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines . Another approach involves the Ugi reaction, which is a multi-component reaction that forms piperazine derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods used can vary depending on the desired scale and application, but typically involve similar synthetic routes as those used in laboratory settings .
Chemical Reactions Analysis
Types of Reactions
1-Chroman-3-YL-piperazine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the piperazine moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the chroman ring, while substitution reactions can introduce new functional groups to the piperazine moiety .
Scientific Research Applications
1-Chroman-3-YL-piperazine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 1-Chroman-3-YL-piperazine involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to interact with neurotransmitter receptors, such as dopamine and serotonin receptors, which can modulate their activity. This interaction can lead to various pharmacological effects, making it a potential candidate for drug development .
Comparison with Similar Compounds
Comparative Analysis with Similar Piperazine Derivatives
Structural and Electronic Differences
The table below compares key structural features and electronic properties of 1-chroman-3-yl-piperazine and related arylpiperazines:
<sup>†</sup>Predicted or experimental partition coefficient (LogP); *estimated based on chroman’s hydrophobicity.
Pharmacological Profiles
- 5-HT1A Affinity: 1-(2-Methoxyphenyl)piperazine derivatives (e.g., compound 7 in ) exhibit nanomolar affinity for 5-HT1A receptors (Ki = 12 nM), attributed to the methoxy group’s electron-donating effects and optimal spatial alignment . Chroman-3-yl derivatives may mimic this binding mode but with enhanced rigidity.
- Chroman-3-yl-piperazine’s fused ring system may reduce off-target effects compared to m-CPP.
- Metabolic Stability : Piperazines with bulky substituents (e.g., tricyclo[3.3.1.1³,⁷]decane in ) demonstrate improved metabolic stability due to steric hindrance . Chroman’s bicyclic structure likely confers similar resistance to oxidative degradation.
Key Research Findings and Challenges
- Selectivity Issues: Arylpiperazines with electron-withdrawing groups (e.g., 3-CF3) often exhibit promiscuous binding across monoamine receptors, complicating therapeutic use . Chroman-3-yl-piperazine’s fused ring may mitigate this by restricting conformational flexibility.
- Toxicity Concerns: 1-(3-Chlorophenyl)piperazine (m-CPP) is associated with neurotoxicity and hallucinogenic side effects, limiting its clinical utility .
- Emerging Applications : Piperazine-triazole hybrids () show promise as dopamine D3 ligands, suggesting chroman-3-yl-piperazine could be adapted for neuropsychiatric drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
